molecular formula C8H8ClFO4S B1284771 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride CAS No. 656806-43-8

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride

Cat. No. B1284771
CAS RN: 656806-43-8
M. Wt: 254.66 g/mol
InChI Key: MTCNVXSVITXLCE-UHFFFAOYSA-N
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Description

The compound "2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride" is not directly mentioned in the provided papers. However, the papers do discuss related sulfonyl chloride compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, sulfonyl chlorides are typically used as intermediates in the synthesis of various sulfonate esters and sulfonamides, which are valuable in pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of related fluoronitrobenzenesulfonyl chlorides is described in one of the papers, where the compounds are prepared from difluoronitrobenzenes through a two-step procedure involving a regioselective reaction with phenylmethanethiol followed by oxidative cleavage with chlorine . This suggests that a similar approach might be applicable for synthesizing 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride, starting from an appropriately substituted fluoro-dimethoxybenzene.

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group attached to a benzene ring, which can be further substituted with various functional groups such as nitro, fluoro, or methoxy groups. The presence of these substituents can influence the reactivity and interaction of the molecule with other chemical species. For example, the presence of fluorine atoms can affect the electron density of the aromatic ring and thus the reactivity of the sulfonyl chloride .

Chemical Reactions Analysis

Sulfonyl chlorides are known to undergo aromatic substitution reactions with various nucleophiles. For example, the reaction of fluoro-dinitrobenzene with the sodium salt of diethyl malonate is a nucleophilic substitution reaction that proceeds rapidly in dimethyl sulfoxide solvent . This indicates that 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride could potentially react with carbanion nucleophiles to form corresponding sulfonate esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides can be influenced by their molecular structure. For instance, the presence of different halides in the functional groups can lead to variations in noncovalent interactions, as observed in the crystallography and Hirshfeld surface analysis of heteroaryl sulfonyl fluoride and sulfonyl chloride motifs . Such analyses can provide insights into the behavior of sulfonyl chlorides in the solid state and their potential interactions in various environments.

Scientific Research Applications

  • Synthesis of Sulfonated Derivatives : Courtin (1982) explored the synthesis of sulfonated derivatives of 4-fluoroaniline, which is relevant to understanding the chemical behavior and applications of similar compounds like 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride in organic synthesis (Courtin, 1982).

  • Isomeric Fluoronitrobenzenesulfonyl Chlorides Synthesis : Zhersh et al. (2010) described the synthesis of isomeric fluoronitrobenzenesulfonyl chlorides, a process that provides insights into the synthesis and potential applications of various sulfonyl chloride derivatives, including 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride (Zhersh et al., 2010).

  • Practical Synthesis of Fluorobenzylamine Derivatives : Perlow et al. (2007) reported on the synthesis of 4-fluoro-2-(methylthio)benzylamine and corresponding sulfone and sulfonamide, which are relevant for understanding the synthesis routes and applications of fluoro-sulfonyl compounds (Perlow et al., 2007).

  • Development of New Fluorosulfonylation Reagents : Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which illustrates the potential of sulfonyl chloride derivatives in creating novel reagents for synthetic chemistry (Leng & Qin, 2018).

  • Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene : Sweeney et al. (2018) synthesized 1-fluoro-2,5-dimethoxy-4-nitrobenzene, showcasing a method that can be applied to the synthesis of related compounds like 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride (Sweeney et al., 2018).

  • Fluorescent Sensor Development : Qureshi et al. (2019) worked on the synthesis of a fluorescent sensor for metal ion detection using dansyl chloride, demonstrating an application area for sulfonyl chlorides in the development of selective sensors (Qureshi et al., 2019).

  • Antimicrobial Activity of Sulfonamide Derivatives : Janakiramudu et al. (2017) synthesized new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline and studied their antimicrobial activity, indicating the potential biomedical applications of fluoro-sulfonyl compounds (Janakiramudu et al., 2017).

  • Manganese(III) Acetate Mediated C-H Sulfonylation : Liang et al. (2017) developed a method for the sulfonylation of 1,4-dimethoxybenzenes, which is relevant for understanding the chemical reactions involving sulfonyl chlorides like 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride (Liang et al., 2017).

Safety and Hazards

The safety information for “2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care and follow all safety guidelines.

Mechanism of Action

Mode of Action

The mode of action of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride involves the formation of a sigma-bond with its target, generating a positively charged intermediate . This is a common mechanism for electrophilic aromatic substitution reactions .

Pharmacokinetics

The compound’s molecular weight (25467 g/mol ) suggests it could potentially be absorbed and distributed in the body. The presence of the sulfonyl chloride group also implies potential reactivity and metabolic transformation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride . For instance, the compound’s reactivity might be enhanced in a basic environment due to the presence of nucleophiles.

properties

IUPAC Name

2-fluoro-4,5-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO4S/c1-13-6-3-5(10)8(15(9,11)12)4-7(6)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCNVXSVITXLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride

Synthesis routes and methods

Procedure details

To a suspension of sulfur trioxide N,N-dimethylformamide complex (4.108 g, 27 mmol) in 1,2-dichloroethane was added 4-fluoroveratrole (3.49 g, 22 mmol) dropwise. The mixture was slowly heated to 85° C. in an oil bath. After 2.5 h, the solids had dissolved to afford a golden yellow solution. A trace of starting material was still present and heating was continued for a further 4.5 h. The oil bath was removed and thionyl chloride (1.95 ml, 27 mmol) added dropwise. The mixture was heated 4 h at 85° C. and allowed to cool to room temperature. The solution was poured into water and extracted with dichloromethane (3×50 ml), the combined organics washed with water, dried over magnesium sulfate and evaporated. Remaining traces of N,N-dimethylformamide were removed azeotropically with toluene to afford the product as an off-white solid that was used without further purification.
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